(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate
CAS No.: 138499-08-8
Cat. No.: VC20752348
Molecular Formula: C9H11NO6
Molecular Weight: 229.19 g/mol
* For research use only. Not for human or veterinary use.
![(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate - 138499-08-8](/images/no_structure.jpg)
Specification
CAS No. | 138499-08-8 |
---|---|
Molecular Formula | C9H11NO6 |
Molecular Weight | 229.19 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate |
Standard InChI | InChI=1S/C9H11NO6/c11-7-1-2-8(12)10(7)16-9(13)15-6-3-4-14-5-6/h6H,1-5H2/t6-/m0/s1 |
Standard InChI Key | SAWUNSFFYCOVPE-LURJTMIESA-N |
Isomeric SMILES | C1COC[C@H]1OC(=O)ON2C(=O)CCC2=O |
SMILES | C1COCC1OC(=O)ON2C(=O)CCC2=O |
Canonical SMILES | C1COCC1OC(=O)ON2C(=O)CCC2=O |
Introduction
(2,5-Dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate, also known as Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester, is a complex organic compound with a molecular formula of C9H11NO6 and a molecular weight of 229.19 g/mol . This compound is a derivative of succinimide and tetrahydrofuran, linked through a carbonate moiety. It is identified by the PubChem CID 11229944 and has several synonyms, including (3S)-Tetrahydrofuranylsuccinimidyl-carbonate .
Synthesis and Applications
While specific synthesis methods for (2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate are not detailed in the available literature, compounds with similar structures often involve reactions that form the carbonate linkage between the succinimide and tetrahydrofuran moieties. The synthesis typically requires careful control of reaction conditions to ensure the correct stereochemistry at the chiral center in the tetrahydrofuran ring.
Potential Applications:
-
Pharmaceuticals: Derivatives of succinimide and tetrahydrofuran are explored for their potential biological activities, including antimicrobial and anticancer properties .
-
Chemical Intermediates: Compounds like (2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate can serve as intermediates in the synthesis of more complex molecules with specific biological or chemical functions.
Biological Activity of Related Compounds:
Compound Type | Biological Activity |
---|---|
Pyrrolidine Derivatives | Antioxidant, Antimicrobial, Anticancer |
Succinimide Derivatives | Potential for therapeutic applications due to unique chemical structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume